molecular formula C24H18Cl2N2O3S B12149005 methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12149005
M. Wt: 485.4 g/mol
InChI Key: JUUMWLVNGDSKAG-JOESBUEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common route includes the condensation of 2,4-dichlorobenzaldehyde with a suitable thiazolopyrimidine precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with studies exploring its effects on various biological systems.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer or infectious diseases.

    Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-2-(2,4-dichlorobenzylidene)-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: A closely related compound with a similar structure but lacking the 7-methyl group.

    Methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-4-carboxylate: Another similar compound with a carboxylate group at the 4-position instead of the 6-position.

Uniqueness

Methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties

Biological Activity

Methyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities that merit investigation. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core structure with various substituents that may influence its biological activity. Its molecular formula is C24H18Cl2N2O3SC_{24}H_{18}Cl_2N_2O_3S with a molecular weight of approximately 485.39 g/mol . The presence of dichlorobenzylidene and phenylethenyl groups suggests possible interactions with biological targets.

Anticancer Activity

Research has indicated that similar thiazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma) through mechanisms involving DNA synthesis inhibition and caspase activation . Molecular docking studies suggest that these compounds can effectively bind to target proteins involved in cancer progression.

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineMechanism of ActionObserved Effects
6fA549Apoptosis inductionSignificant growth inhibition
6gC6DNA synthesis inhibitionIncreased caspase-3 activation

Antioxidant Properties

Compounds within the same chemical class have also been evaluated for antioxidant activity. The antioxidant capacity is crucial for mitigating oxidative stress-related diseases. In vitro assays have shown promising results for thiazolo-pyrimidine derivatives in scavenging free radicals and reducing oxidative damage .

Table 2: Antioxidant Activity Overview

CompoundAssay TypeIC50 (µM)Remarks
5dDPPH Scavenging25Effective antioxidant
5mABTS Assay30Comparable to standard antioxidants

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been highlighted in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their utility in treating inflammatory conditions .

Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of a thiazolo-pyrimidine derivative in a rat model of induced inflammation. The compound significantly reduced edema and inflammatory markers compared to control groups.

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit enzymes like COX-2 and LOX involved in inflammation.
  • Induction of Apoptosis : The ability to activate apoptotic pathways through caspase activation has been documented in related thiazolo derivatives.
  • Antioxidant Mechanisms : The compound may enhance the expression of endogenous antioxidant enzymes or directly scavenge reactive oxygen species.

Properties

Molecular Formula

C24H18Cl2N2O3S

Molecular Weight

485.4 g/mol

IUPAC Name

methyl (2E)-2-[(2,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H18Cl2N2O3S/c1-14-21(23(30)31-2)19(11-8-15-6-4-3-5-7-15)28-22(29)20(32-24(28)27-14)12-16-9-10-17(25)13-18(16)26/h3-13,19H,1-2H3/b11-8+,20-12+

InChI Key

JUUMWLVNGDSKAG-JOESBUEISA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/SC2=N1)/C=C/C4=CC=CC=C4)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=N1)C=CC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.